1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine
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Overview
Description
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a nitrophenyl group that is further modified with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 4-methylsulfonylphenyl is achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methylsulfonyl group.
Formation of Piperazine Derivative: The nitrophenyl derivative is then reacted with phenylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring and phenyl group contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylsulfonyl)phenyl)piperazine: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(4-Nitrophenyl)piperazine: Lacks the methylsulfonyl group, affecting its solubility and chemical properties.
4-Phenylpiperazine: Lacks both the nitro and methylsulfonyl groups, making it less reactive and less specific in its interactions.
Uniqueness
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine is unique due to the combination of the nitro and methylsulfonyl groups, which impart distinct chemical reactivity and potential biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROAHKOQPJADEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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